4-Bromophenoxytriisopropylsilane
Overview
Description
4-Bromophenoxytriisopropylsilane is an organosilicon compound with the molecular formula C15H25BrOSi. It is a colorless to light yellow liquid that is soluble in organic solvents such as chloroform, ether, and dichloromethane . This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromophenoxytriisopropylsilane can be synthesized through the reaction of 4-bromophenol with triisopropylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenoxytriisopropylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The phenoxy group can be oxidized to form different products.
Reduction Reactions: The compound can undergo reduction reactions to modify its structure.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used to replace the bromine atom with iodine.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be used to oxidize the phenoxy group.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield iodophenoxytriisopropylsilane, while oxidation reactions can produce phenoxytriisopropylsilane derivatives .
Scientific Research Applications
4-Bromophenoxytriisopropylsilane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromophenoxytriisopropylsilane involves its interaction with specific molecular targets. The compound can act as a silylating agent, introducing the triisopropylsilyl group into various substrates. This modification can alter the chemical and physical properties of the substrates, making them suitable for further reactions and applications .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenoxytriisopropylsilane
- 4-Fluorophenoxytriisopropylsilane
- 4-Iodophenoxytriisopropylsilane
Uniqueness
4-Bromophenoxytriisopropylsilane is unique due to the presence of the bromine atom, which can participate in various substitution reactions. This makes it a versatile compound for synthetic applications. Compared to its analogs, the bromine atom provides distinct reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
(4-bromophenoxy)-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BrOSi/c1-11(2)18(12(3)4,13(5)6)17-15-9-7-14(16)8-10-15/h7-13H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFWXPIQBUOVFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336773 | |
Record name | (4-Bromo-phenoxy)-triisopropylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193966-77-7 | |
Record name | (4-Bromo-phenoxy)-triisopropylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 193966-77-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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